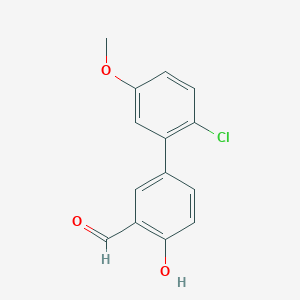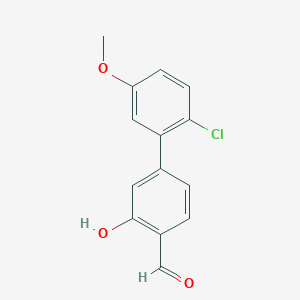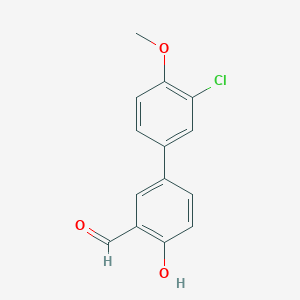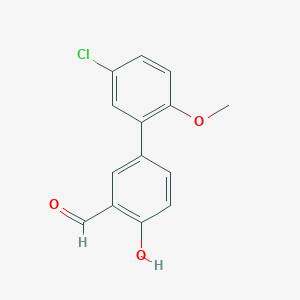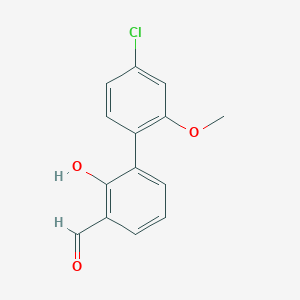![molecular formula C13H10O4S B6378578 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261895-27-5](/img/structure/B6378578.png)
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (2F5MTP95) is an organic compound with a molecular weight of 336.4 g/mol. It is a yellowish-brown solid with a melting point of 85°C and a boiling point of 256°C. It is a highly polar compound with a solubility of 0.1 g/L in water and a log P of -2.7. 2F5MTP95 has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in biochemical and physiological studies, such as the synthesis of bioactive compounds, enzyme inhibitors, and receptor ligands. In addition, 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is used in laboratory experiments to study the mechanism of action of various compounds.
Mécanisme D'action
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% acts as a nucleophile and reacts with electrophiles such as alkenes and aldehydes. It can also act as a leaving group in nucleophilic substitution reactions. In addition, it can act as an electron-withdrawing group, which can be used to increase the reactivity of other compounds.
Biochemical and Physiological Effects
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased production of certain fatty acids. In addition, it has been shown to inhibit the activity of certain receptors, which can lead to decreased activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize and purify, making it a convenient compound to use in experiments. However, it is also highly reactive and can be toxic in high concentrations, so it should be handled with care.
Orientations Futures
Future research on 2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% could focus on its potential applications in drug discovery, as it has already been shown to have inhibitory effects on certain enzymes and receptors. In addition, further research could be done on its potential as a starting material for the synthesis of new compounds, as well as its potential to act as an electron-withdrawing group. Finally, more research could be done on its biochemical and physiological effects, as well as its potential toxicity in high concentrations.
Méthodes De Synthèse
2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% is synthesized via a multi-step procedure involving the reaction of 2-chloro-5-methoxycarbonylthiophenol with formaldehyde in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of 60-80°C. The resulting product is then purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)12-5-10(7-18-12)8-2-3-9(6-14)11(15)4-8/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOOVHRHYWSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685257 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
CAS RN |
1261895-27-5 |
Source


|
| Record name | Methyl 4-(4-formyl-3-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

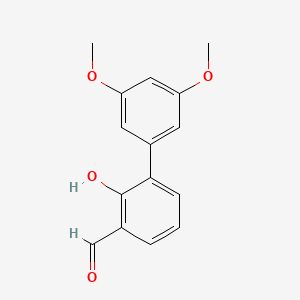
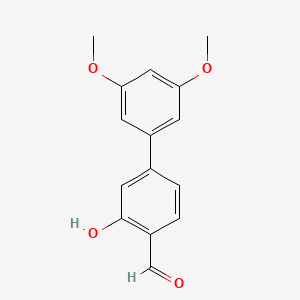




![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)
